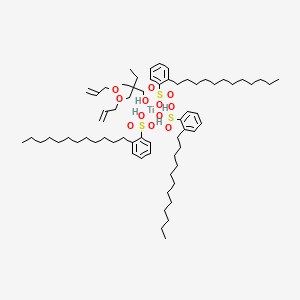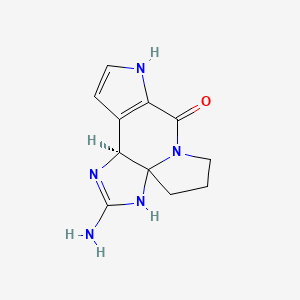
Oils, babassu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This oil is non-drying and is used in food, cleaners, and skin products. It has properties similar to coconut oil and is increasingly being used as a substitute for coconut oil . Babassu oil is composed of approximately 70% lipids, including lauric, myristic, palmitic, oleic, and stearic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Babassu oil is typically extracted from the seeds of the babassu palm through cold pressing. This method involves mechanically pressing the seeds to extract the oil without the use of heat or chemicals, preserving the oil’s natural properties . The cold pressing method is preferred due to its compatibility with human skin and the stable physicochemical properties of the oil .
Industrial Production Methods: In industrial settings, babassu oil is produced using large-scale cold pressing machines. The seeds are first cleaned and dried before being mechanically pressed to extract the oil. The extracted oil is then filtered to remove any impurities. This method ensures that the oil retains its natural composition and beneficial properties .
Analyse Des Réactions Chimiques
Types of Reactions: Babassu oil undergoes various chemical reactions, including oxidation, hydrolysis, and esterification.
Common Reagents and Conditions:
Oxidation: Babassu oil is prone to oxidation due to its high content of unsaturated fatty acids.
Esterification: Babassu oil can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Major Products Formed:
Applications De Recherche Scientifique
Babassu oil has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry:
- Babassu oil is used as a raw material in the synthesis of various chemical compounds, including esters and fatty acid derivatives .
Biology:
- The oil has been studied for its antimicrobial, anti-inflammatory, and antioxidant properties . It is used in the formulation of cosmetic products due to its moisturizing and emollient effects .
Medicine:
- Babassu oil has potential therapeutic applications, including its use in wound healing, treatment of skin conditions, and as an adjuvant in cancer therapy . Solid lipid nanoparticles based on babassu oil have shown promise in drug delivery systems for prostate cancer therapy .
Industry:
Mécanisme D'action
Babassu oil exerts its effects through various mechanisms, including its interaction with cellular membranes and modulation of inflammatory pathways.
Molecular Targets and Pathways:
- The oil’s high content of lauric and myristic acids allows it to integrate into cellular membranes, enhancing membrane fluidity and stability .
- Babassu oil’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase .
- The antioxidant properties of babassu oil are attributed to its high content of vitamin E and other phenolic compounds, which scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Coconut Oil: Both oils are extracted from palm kernels and have similar fatty acid compositions. Babassu oil is also richer in vitamin E, making it a better antioxidant.
Palm Kernel Oil: Like babassu oil, palm kernel oil is extracted from the seeds of palm trees.
Uniqueness of Babassu Oil:
Propriétés
Numéro CAS |
91078-92-1 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
Oils, babassu; ORBIGNYA OLEIFERA SEED OIL; Fats and Glyceridic oils, babassu; Oele, Babassu- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




